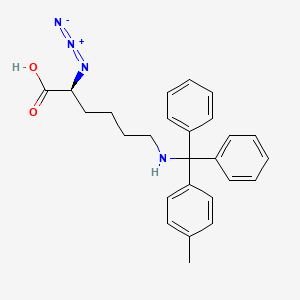

N3-L-Lys(Mtt)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-L-Lys(Mtt)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a derivative of lysine, an amino acid that plays a crucial role in protein synthesis and cell growth.

Scientific Research Applications

- N3-L-Lys(Mtt)-OH contains an azide group (N3) that makes it an excellent candidate for bioconjugation. Researchers can selectively label proteins, peptides, or other biomolecules by reacting the azide group with alkyne-functionalized probes using click chemistry. This approach allows precise modification of biological molecules for imaging, drug delivery, and proteomics studies .

- The azide moiety in N3-L-Lys(Mtt)-OH can be used for site-specific cross-linking of proteins. By incorporating this lysine analog into proteins, researchers can create covalent bonds between specific amino acid residues. This technique aids in studying protein-protein interactions, protein folding, and structural dynamics .

- N3-L-Lys(Mtt)-OH can serve as a building block for designing drug delivery systems. Researchers can attach therapeutic agents (such as anticancer drugs or siRNA) to the azide group. These modified compounds can then be selectively delivered to target cells or tissues, enhancing drug efficacy while minimizing off-target effects .

- The azide group allows researchers to label cell surfaces with fluorescent probes or other imaging agents. By introducing N3-L-Lys(Mtt)-OH into cell membrane proteins, scientists can visualize cell behavior, migration, and receptor distribution. This technique is valuable for understanding cellular processes and disease mechanisms .

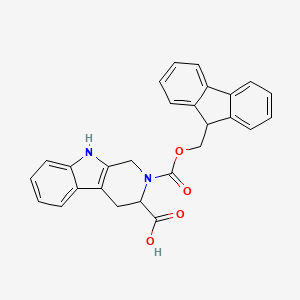

- N3-L-Lys(Mtt)-OH can be incorporated into peptide sequences during solid-phase peptide synthesis. After assembly, the azide group can be selectively modified using click chemistry to attach functional groups, fluorophores, or other tags. This enables precise peptide labeling and characterization .

- Researchers use N3-L-Lys(Mtt)-OH to study protein function and interactions. By introducing this lysine analog into proteins, they can investigate post-translational modifications, protein turnover, and protein-protein interactions. The azide group provides a versatile handle for further chemical manipulation and analysis .

Bioconjugation and Click Chemistry

Protein Cross-Linking and Structural Studies

Drug Delivery Systems

Cell Surface Labeling and Imaging

Peptide Synthesis and Modification

Chemical Biology and Proteomics

properties

IUPAC Name |

(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXSFBJXJSKJBY-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-L-Lys(Mtt)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)

![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate](/img/structure/B2746058.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)